tert-Butyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Overview
Description
tert-Butyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate: is a synthetic organic compound belonging to the isoquinoline family. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromine atom, and an oxo group attached to the isoquinoline core. It is widely used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Esterification: The formation of the tert-butyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution can introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a catalyst in certain organic reactions.
Biology:
Biological Probes: The compound is used as a probe to study biological processes and interactions.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and oxo group play crucial roles in its reactivity and binding to target molecules. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity.
Comparison with Similar Compounds
- tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Comparison:
- Structural Differences: The position of the bromine atom and the presence of different functional groups distinguish these compounds from tert-Butyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate.
- Reactivity: The reactivity of these compounds may vary based on their structural differences, affecting their applications in synthesis and research.
Properties
Molecular Formula |
C14H14BrNO3 |
---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
tert-butyl 7-bromo-1-oxo-2H-isoquinoline-4-carboxylate |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)11-7-16-12(17)10-6-8(15)4-5-9(10)11/h4-7H,1-3H3,(H,16,17) |
InChI Key |
YPEMJWUOFHPBMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC(=O)C2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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